molecular formula C6H12NaO3 B1343604 Sodium 6-hydroxyhexanoate CAS No. 5299-61-6

Sodium 6-hydroxyhexanoate

Cat. No.: B1343604
CAS No.: 5299-61-6
M. Wt: 155.15 g/mol
InChI Key: RECSGXMAOMHKMW-UHFFFAOYSA-N
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Description

Sodium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11NaO3. It is the sodium salt of 6-hydroxyhexanoic acid and is known for its applications in various fields, including polymer chemistry and biochemistry. The compound is characterized by its white powder form and is soluble in water.

Mechanism of Action

Target of Action

Sodium 6-hydroxyhexanoate primarily targets enzymes involved in a multi-enzyme cascade reaction for the synthesis of 6-hydroxyhexanoic acid . The primary targets include alcohol dehydrogenase and Baeyer-Villiger monooxygenase (CHMO), which are co-expressed in whole cells of Escherichia coli . These enzymes play a crucial role in the conversion of cyclohexanol to ε-caprolactone .

Mode of Action

The compound interacts with its targets in a sequential manner. Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase . During this process, NADP+ is reduced to NADPH . Subsequently, NADPH is consumed in the conversion of cyclohexanone to ε-caprolactone by the cyclohexanone monooxygenase (CHMO) . This interaction results in the formation of ε-caprolactone, which is then converted into 6-hydroxyhexanoic acid .

Biochemical Pathways

The affected pathway is the multi-enzyme cascade reaction that leads to the synthesis of 6-hydroxyhexanoic acid . This pathway is efficient as it eliminates the undesired accumulation of intermediates and attains high atom efficiency toward the desired product . The pathway also allows for the handling of unstable intermediates and shifts an unfavorable reaction equilibrium toward the end product .

Pharmacokinetics

The compound’s molecular weight is 15414 g/mol , which could influence its absorption and distribution in the body

Result of Action

The result of this compound’s action is the production of 6-hydroxyhexanoic acid . This compound serves as an intermediate in polymer chemistry . Products derived from 6-hydroxyhexanoic acid include 1,6-hexanediol via a single step hydrogenolysis or adipic acid by oxidation . It can also undergo direct condensation polymerization to produce co-polymers with lactic acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the multi-enzyme cascade reaction can be affected by the supply of external NADPH or NADP+ . Additionally, the product inhibition caused by the ε-caprolactone formed by the CHMO can be overcome by the use of lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid

Biochemical Analysis

Biochemical Properties

Sodium 6-hydroxyhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various bacteria. It interacts with enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs . Additionally, this compound is involved in multi-enzyme cascade reactions, where it interacts with enzymes like alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions facilitate the conversion of substrates into valuable chemical products, highlighting the compound’s importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells, this compound is involved in the synthesis of polyhydroxyalkanoates, which can regulate bacterial metabolism and improve the robustness of non-PHA-producing microorganisms . Additionally, the compound’s role in enzyme cascade reactions can impact cellular processes by facilitating the production of intermediate metabolites that are essential for cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For example, in the synthesis of polyhydroxyalkanoates, this compound acts as a substrate for polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers . The compound also participates in multi-enzyme cascade reactions, where it is converted into 6-hydroxyhexanoic acid by alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions highlight the compound’s role in enzyme-mediated biochemical processes and its impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, with recommendations to store it at -10°C to maintain its integrity . Over time, this compound may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the synthesis of polyhydroxyalkanoates, which can accumulate in cells and influence their metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying the dosage can impact the compound’s efficacy and potential toxicity. For instance, at lower dosages, this compound may effectively participate in biochemical reactions without causing adverse effects. At higher dosages, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of polyhydroxyalkanoates and the oxidation of 1,6-hexanediol. The compound is susceptible to both β-oxidation and ω-oxidation pathways, with the latter being the exclusive pathway for its degradation . These metabolic pathways involve enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate the conversion of this compound into intermediate metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound’s localization and accumulation within cells can be influenced by its interactions with other biomolecules, affecting its overall distribution and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, in the synthesis of polyhydroxyalkanoates, this compound may localize to specific regions within microbial cells where the polymerization process occurs . Understanding the subcellular localization of this compound can provide insights into its role in cellular metabolism and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxyhexanoate can be synthesized through the hydrolysis of ε-caprolactone. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-enzyme cascade reactions. For example, whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase are used to convert cyclohexanol to 6-hydroxyhexanoic acid, which is then neutralized to form this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to adipic acid.

    Reduction: It can be reduced to 1,6-hexanediol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 6-hydroxyhexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium 4-hydroxy-2-methylbutyrate
  • Sodium 5-hydroxyvalerate
  • Sodium 6-hydroxyhexanoate

Comparison:

This compound stands out due to its longer carbon chain and its versatility in various chemical reactions and applications.

Properties

CAS No.

5299-61-6

Molecular Formula

C6H12NaO3

Molecular Weight

155.15 g/mol

IUPAC Name

sodium;6-hydroxy-6-oxohexan-1-olate

InChI

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);

InChI Key

RECSGXMAOMHKMW-UHFFFAOYSA-N

SMILES

C(CCC(=O)[O-])CCO.[Na+]

Canonical SMILES

C(CCC(=O)O)CCO.[Na]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred reaction vessel equipped with a thermometer and a pH electrode were added 17.1 g of 6-hexanolactone, 16 g of water, and 24 g of a 25 wt % aqueous NaOH solution. The mixture was stirred for 30 min while cooling down slowly. The sodium 6-hydroxyhexanoate solution formed was cooled to 4° C. and to this solution 70 mg of N-methylmorpholine was added. Then, 16.2 g of isopropyl chloroformate was added in 2 min. The reaction mixture was stirred for 90 min at 10° C. Chloroformate level in the organic layer was low and mixed anhydride was formed according to analysis by FT-IR. The water layer was separated and 19.3 g of a 70 wt % aqueous tert-butyl hydroperoxide solution (ex Lyondell) was added. With stirring, 0.5 g of Na2CO3 was added and 12.5 g of a 25 wt % aqueous NaOH solution was dosed in 20 min at 10° C. The reaction mixture was stirred for 60 min at 10° C. For a fast layer separation some water and diethyl ether were added. The water layer was separated and the organic layer was extracted with an aqueous sodium sulfite solution in order to reduce all hydroperoxide present. The organic layer was washed with an aqueous NaHCO3 solution to a neutral pH and the product was dried over MgSO4. After removal of the ether in vacuum at 20° C. a colourless liquid was obtained with a perester content of 92% in a yield of 62% based on the starting chloroformate.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
solvent
Reaction Step One
Name
sodium 6-hydroxyhexanoate
Yield
62%

Synthesis routes and methods II

Procedure details

To a solution of 20 mL (0.18 mmol) epsilon-caprolactone in 100 mL methanol is added 36 mL of 5N sodium hydroxide and the resulting mixture is heated at reflux for 8 hours. The solvent is evaporated and the residue is taken up in 200 mL ethanol. The precipitate is collected and the filtrate is evaporated. The residue is suspended in 50 mL ethanol and 300 mL ether is added. The precipitate is filtered off and combined with the earlier precipitate to obtain 6-hydroxyhexanoic acid sodium salt.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
6-hydroxyhexanoic acid sodium salt

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-hydroxyhexanoate
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Sodium 6-hydroxyhexanoate
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Reactant of Route 6
Sodium 6-hydroxyhexanoate

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